1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
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Overview
Description
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Introduction of Trifluoromethyl Group: This step can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings may facilitate binding to specific sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-methylphenoxy)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-chlorophenoxy)ethanone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-2-1-3-15(10-13)25-12-17(24)23-9-6-16(11-23)26-14-4-7-22-8-5-14/h1-5,7-8,10,16H,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXAPEHDIOLOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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